molecular formula C9H12N2O2 B1416319 methyl N-[3-(aminomethyl)phenyl]carbamate CAS No. 918810-64-7

methyl N-[3-(aminomethyl)phenyl]carbamate

Cat. No.: B1416319
CAS No.: 918810-64-7
M. Wt: 180.2 g/mol
InChI Key: NIGLBTSPLCLBKF-UHFFFAOYSA-N
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Description

Methyl N-[3-(aminomethyl)phenyl]carbamate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The carbamate functionality in this compound is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 180.21 .

Scientific Research Applications

Synthesis via Non-Phosgene Methods

Methyl N-phenyl carbamate, closely related to methyl N-[3-(aminomethyl)phenyl]carbamate, has been synthesized through non-phosgene methods due to environmental concerns associated with phosgene. Various methods such as oxidative carbonylation of aniline, Hoffman rearrangement, and aminolysis of dimethyl carbonate have been explored, showcasing the compound's relevance in green chemistry and as an intermediate in various chemical syntheses (K. Ta, 2013).

Green Synthesis Approaches

Studies have focused on synthesizing methyl N-phenyl carbamate using green and efficient methods. For instance, using methyl formate as a carbonylating agent offers a less hazardous alternative, highlighting the compound's role in sustainable chemical processes (M. Yalfani et al., 2015).

Catalytic Synthesis

The synthesis of methyl N-phenyl carbamate over Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors demonstrates its significance in catalysis research. This method provides insights into efficient catalyst design for the production of important chemical intermediates (Min Kang et al., 2019).

Electrophilic Amination

The compound's utility is further evidenced in electrophilic amination reactions, where it serves as a precursor for various aminated derivatives. This underscores its importance in the synthesis of complex organic molecules and potential pharmaceuticals (A. V. Velikorodov et al., 2020).

Mechanism of Action

While the specific mechanism of action for methyl N-[3-(aminomethyl)phenyl]carbamate is not available, carbamates in general are designed to make drug–target interactions through their carbamate moiety .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for methyl N-[3-(aminomethyl)phenyl]carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Properties

IUPAC Name

methyl N-[3-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGLBTSPLCLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-64-7
Record name methyl N-[3-(aminomethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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